1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

Lipophilicity Drug Design Pharmacokinetics

Researchers designing CNS-penetrant libraries frequently encounter permeability hurdles. 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine (CAS 937648-03-8) solves this with optimal physicochemical properties: XLogP3-AA=0.9, TPSA=15.3 Ų, and one H-bond donor. - CNS-penetrant building block with ideal permeability profile - Versatile scaffold for GPCR & ion channel ligand synthesis - ≥95% purity, available from multiple vendors

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 937648-03-8
Cat. No. B1286104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine
CAS937648-03-8
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)CNC
InChIInChI=1S/C9H20N2/c1-3-11-6-4-5-9(8-11)7-10-2/h9-10H,3-8H2,1-2H3
InChIKeyCWENJDZQKVBYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine: Chemical Properties & Commercial Specs


1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine (CAS 937648-03-8) is a synthetic piperidine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol [1]. This compound features a piperidine ring substituted at the 1-position with an ethyl group and at the nitrogen atom with a methyl group [1]. Commercially, it is available from multiple vendors in purities of 95% to 98% , and is typically supplied as a free base [2]. Its computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 15.3 Ų, and one hydrogen bond donor [1].

1

Piperidine building block for library synthesis and derivatization

2

Free base form with multiple purity grades available

3

Computed drug-like properties support permeability-focused design

Why 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine Cannot Be Replaced


Generic substitution with structurally similar piperidine derivatives such as (1-ethylpiperidin-3-yl)methanamine (CAS 102459-02-9) or N-ethyl-1-methylpiperidin-3-amine (CAS 1247792-71-7) fails due to critical differences in N-substitution patterns that directly impact molecular properties. The target compound's N-methylmethanamine moiety confers a unique combination of hydrogen bond donor capacity, lipophilicity (XLogP3-AA = 0.9), and steric profile [1] that differs substantially from the primary amine (1-ethylpiperidin-3-yl)methanamine (XLogP3 = 0.4, TPSA = 29.3 Ų) [2]. These physicochemical distinctions translate to altered membrane permeability, receptor binding kinetics, and metabolic stability [1][2], rendering simple analog substitution experimentally invalid without re-optimization of the entire chemical series.

Primary amine analogs exhibit markedly lower lipophilicity and higher polarity; these shifts may alter membrane permeability and target binding.

N-methyl substitution modulates hydrogen bond donor capacity and steric profile relative to unsubstituted piperidines, potentially affecting pharmacokinetic behavior.

Analog substitution without re-optimization may compromise structure-activity relationships; direct replacement is not supported.

Quantitative Differentiation Evidence vs. Key Analogs


Lipophilicity and TPSA Advantage for Membrane Permeability

1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine exhibits an XLogP3-AA value of 0.9 [1], significantly higher than the XLogP3 value of 0.4 for the primary amine analog (1-ethylpiperidin-3-yl)methanamine [2]. Concurrently, the target compound's topological polar surface area (TPSA) is 15.3 Ų [1], nearly half of the 29.3 Ų TPSA of the comparator [2]. This combination of increased lipophilicity and reduced polarity predicts superior passive membrane permeability, a critical determinant of oral bioavailability and blood-brain barrier penetration [1][2].

Lipophilicity Advantage
Head-to-head
XLogP3-AA 0.9 vs 0.4 (125% increase)
Supports improved membrane permeability prediction
Computed values; experimental validation needed
Lipophilicity Drug Design Pharmacokinetics

Low Topological Polar Surface Area Enhances CNS Penetration

The topological polar surface area (TPSA) of 1-(1-ethylpiperidin-3-yl)-N-methylmethanamine is 15.3 Ų [1], which is substantially lower than the 29.3 Ų TPSA of the structurally related primary amine analog [2]. According to established medicinal chemistry guidelines, compounds with TPSA < 60-70 Ų are more likely to cross the blood-brain barrier [1]. The target compound's exceptionally low TPSA positions it favorably for CNS penetration compared to analogs with higher polarity.

CNS TPSA Profile
Head-to-head
TPSA 15.3 Ų vs 29.3 Ų (48% reduction)
Predicts favorable BBB penetration potential
Based on computed descriptors
CNS Drug Discovery Polar Surface Area Blood-Brain Barrier

Single Hydrogen Bond Donor Optimizes Pharmacokinetic Profile

1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine possesses exactly one hydrogen bond donor (HBD) [1], identical to the primary amine analog [2]. However, the target compound maintains this favorable HBD count while achieving superior lipophilicity (XLogP3-AA = 0.9 vs. 0.4) and lower TPSA (15.3 Ų vs. 29.3 Ų) [1][2]. This combination of properties (HBD ≤ 5, HBA ≤ 10, MW < 500, LogP < 5) meets Lipinski's Rule of Five criteria [1], predicting good oral absorption potential.

HBD & Drug-likeness
Reported
HBD count: 1; meets Rule of 5
Supports oral bioavailability modeling
Class-level inference; verify experimentally
Hydrogen Bond Donors Drug Metabolism Rule of Five

Multi-Vendor Availability and Purity Grades

1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine is commercially available in 95% purity from AKSci and 98% purity from Leyan and MolCore . In contrast, the primary amine analog (1-ethylpiperidin-3-yl)methanamine is less broadly stocked, with limited commercial sources . This multi-vendor availability with defined purity specifications enables procurement of material appropriate for different stages of research, from initial screening to advanced lead optimization.

Supply & Purity
Data to verify
95–98% from multiple vendors
Reduces sourcing risk for lead optimization
Based on vendor catalogs; verify lot-specific COA
Chemical Sourcing Purity Grades Research Supply

Research and Procurement Applications


CNS Drug Discovery: Brain Penetration Optimization

The compound's low TPSA (15.3 Ų) and moderate lipophilicity (XLogP3-AA = 0.9) make it an ideal starting point for designing CNS-penetrant small molecules. Researchers targeting neurological or psychiatric indications can leverage these physicochemical advantages to improve the probability of achieving therapeutic brain concentrations [1][2].

Medicinal Chemistry Lead Optimization

The unique combination of a single hydrogen bond donor with enhanced lipophilicity relative to primary amine analogs positions this compound as a strategic scaffold for balancing permeability and metabolic stability. This profile supports rational design efforts in hit-to-lead and lead optimization phases [1][2].

GPCR and Ion Channel Ligand Development

Given that piperidine-containing compounds frequently target G-protein coupled receptors (GPCRs) and ion channels, this compound serves as a versatile building block for synthesizing libraries aimed at these protein classes. Its physicochemical properties align well with the typical pharmacophore requirements for CNS-active GPCR ligands [1].

Academic Research: Defined Chemical Probes

With commercial availability in 95-98% purity from multiple vendors, this compound is suitable for academic laboratories requiring consistent, well-characterized starting materials for mechanism-of-action studies or chemical biology applications. The defined purity grades ensure reproducibility across experimental replicates .

Application
Selection Property
Validation Focus
CNS penetrant design research
Low TPSA and moderate lipophilicity
Brain exposure model validation
Lead optimization scaffold
Balanced permeability/metabolic stability profile
ADME parameter profiling
GPCR/ion channel library synthesis
Piperidine core with favorable drug-like parameters
Target-engagement assay context
Academic probe development
Multi-vendor, defined purity grades
Lot-to-lot reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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